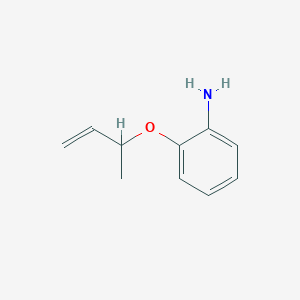

2-(3-Buten-2-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

468084-46-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-but-3-en-2-yloxyaniline |

InChI |

InChI=1S/C10H13NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h3-8H,1,11H2,2H3 |

InChI Key |

YHPDSSJEATUVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)OC1=CC=CC=C1N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 3 Buten 2 Yloxy Aniline

Established Synthetic Routes to 2-(3-Buten-2-yloxy)aniline and Related Ortho-Allyloxyanilines

Established methods for the synthesis of ortho-allyloxyanilines, which can be adapted for this compound, primarily rely on classical etherification reactions and the reduction of nitroaromatic precursors. These routes offer reliability and are built upon a foundation of well-understood organic transformations.

Etherification Approaches for the Aryl Alkyl Ether Moiety

The Williamson ether synthesis stands as a cornerstone for the formation of the aryl alkyl ether bond in this compound. masterorganicchemistry.combyjus.comwikipedia.org This method typically involves the reaction of a phenoxide with an alkyl halide. In the context of our target molecule, this translates to the O-alkylation of 2-aminophenol (B121084).

A primary challenge in the direct alkylation of 2-aminophenol is the competing N-alkylation of the amine. To circumvent this, a common strategy involves the protection of the amino group prior to etherification. umich.eduresearchgate.net For instance, the amino group can be converted to an imine by reaction with benzaldehyde (B42025), which can be later hydrolyzed. umich.edu Alternatively, Boc-protection of the amino group offers a robust protecting group strategy. organic-chemistry.org

The general approach can be outlined as follows:

Protection of 2-aminophenol: The amino group of 2-aminophenol is protected, for example, by reacting with benzaldehyde to form an N-benzylidene derivative. umich.edu

Etherification: The protected 2-aminophenol is then treated with a suitable 3-buten-2-yl electrophile, such as 3-buten-2-yl bromide or tosylate, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). chemspider.comthieme-connect.de The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate and yield, particularly in biphasic systems. researchgate.netyoutube.comgoogle.comwipo.int

Deprotection: The protecting group is removed to unveil the aniline (B41778) functionality. In the case of an N-benzylidene group, this can be achieved by acidic hydrolysis.

An alternative to using a protected aminophenol is the direct, selective O-alkylation. While more challenging, careful selection of reaction conditions, such as the base and solvent, can favor the desired O-alkylation.

Table 1: Proposed Williamson Ether Synthesis Routes

| Starting Material | Alkylating Agent | Base | Solvent | Key Features |

| N-Benzylidene-2-aminophenol | 3-Buten-2-yl bromide | K₂CO₃ | Acetone | Protection/deprotection required. |

| 2-Aminophenol | 3-Buten-2-yl tosylate | NaH | DMF | Potential for N-alkylation side products. |

| 2-Aminophenol | 3-Buten-2-yl bromide | Cs₂CO₃ | Acetonitrile | High selectivity for O-alkylation may be achieved. |

Reductive Strategies from Nitro-Substituted Precursors

An alternative and often highly efficient strategy for the synthesis of this compound involves the reduction of a nitro-substituted precursor. This two-step approach first establishes the ether linkage on a nitro-phenol scaffold, followed by the reduction of the nitro group to an amine.

The synthesis of the precursor, 1-nitro-2-(3-buten-2-yloxy)benzene, can be readily achieved via a Williamson ether synthesis, reacting 2-nitrophenol (B165410) with a 3-buten-2-yl halide or sulfonate. researchgate.net The presence of the electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide.

Once the nitro-ether is obtained, the subsequent reduction of the nitro group is a critical step. A variety of reducing agents can be employed, and the choice often depends on the desired selectivity and the presence of other functional groups. wikipedia.org For a substrate containing a double bond, such as in the butenyloxy side chain, it is crucial to select a reagent that selectively reduces the nitro group without affecting the alkene.

Commonly used methods for the selective reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a controlled amount of hydrogen can be effective. wikipedia.org However, there is a risk of reducing the double bond. Recent advances have focused on developing highly selective catalysts. acs.orgresearchgate.netnih.gov

Metal-Acid Systems: Reagents such as iron in acetic acid or tin(II) chloride in hydrochloric acid are classical and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a suitable catalyst (e.g., Raney nickel or Pd/C) can offer high selectivity.

Table 2: Proposed Reductive Strategy

| Step | Reaction | Reagents | Key Considerations |

| 1. Etherification | 2-Nitrophenol → 1-Nitro-2-(3-buten-2-yloxy)benzene | 3-Buten-2-yl bromide, K₂CO₃, Acetone | Straightforward Williamson ether synthesis. researchgate.net |

| 2. Reduction | 1-Nitro-2-(3-buten-2-yloxy)benzene → this compound | Fe/HCl or SnCl₂/HCl | Selective reduction of the nitro group in the presence of an alkene. wikipedia.org |

Advanced Functionalization of Pre-existing Aniline Scaffolds

Modern synthetic methodologies offer alternative pathways to this compound through the direct functionalization of an aniline derivative. While less established for this specific target, methods such as copper- or palladium-catalyzed C-O cross-coupling reactions could potentially be adapted. For instance, a reaction between a protected 2-bromoaniline (B46623) and 3-buten-2-ol (B146109) under Ullmann-type conditions could be envisioned. However, these methods often require careful optimization of ligands and reaction conditions to achieve good yields and selectivity.

Novel Approaches and Optimized Synthetic Strategies for this compound

Recent advancements in organic synthesis have paved the way for more efficient, selective, and environmentally benign methods. These novel approaches can be applied to the synthesis of this compound to overcome some of the limitations of classical methods.

Stereoselective Synthesis of this compound

The butenyloxy side chain in this compound contains a stereocenter at the C2 position. Consequently, the target molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires a stereoselective approach.

One strategy involves the use of enantiomerically pure starting materials. For example, starting with an enantiomerically pure form of 3-buten-2-ol, which can be obtained through enzymatic resolution or asymmetric synthesis, would lead to the corresponding enantiomer of the final product, assuming the stereocenter is not affected in subsequent reactions.

Alternatively, stereoselective etherification methods can be employed. The Mitsunobu reaction, for instance, is known to proceed with inversion of configuration at the alcohol stereocenter and could be used to couple 2-aminophenol (or a protected version) with a chiral 3-buten-2-ol. researchgate.net Additionally, chiral catalysts can be used to induce enantioselectivity in the etherification step. chinesechemsoc.org

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Reaction |

| Chiral Pool Synthesis | Utilization of an enantiomerically pure starting material. | Williamson ether synthesis using (R)- or (S)-3-buten-2-ol. |

| Mitsunobu Reaction | Stereoinvertive etherification of a chiral alcohol. | Reaction of a protected 2-aminophenol with (R)- or (S)-3-buten-2-ol, triphenylphosphine, and a dialkyl azodicarboxylate. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral sulfide/phosphoric acid cocatalyzed oxysulfenylation followed by further transformations. chinesechemsoc.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. tubitak.gov.trresearchgate.net This can be achieved through several avenues:

Alternative Solvents: Replacing hazardous organic solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. tubitak.gov.trresearchgate.netorganic-chemistry.org

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. acs.orgrsc.org For example, catalytic transfer hydrogenation for the nitro reduction step is preferable to using metal-acid systems that generate significant metal waste.

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. The reductive strategy from a nitro-precursor generally has a better atom economy than a protection-etherification-deprotection sequence.

A greener approach to the Williamson ether synthesis could involve using a phase transfer catalyst in an aqueous-organic biphasic system, thereby minimizing the use of volatile organic solvents. youtube.com For the reductive step, catalytic hydrogenation using a recyclable catalyst and molecular hydrogen as the reductant represents a green alternative.

Table 4: Green Chemistry Considerations

| Synthetic Step | Conventional Method | Greener Alternative | Green Principle |

| Etherification | K₂CO₃ in DMF | Phase transfer catalysis in water/toluene youtube.com | Use of safer solvents, improved energy efficiency. |

| Reduction | SnCl₂/HCl | Catalytic transfer hydrogenation (e.g., H₂/Pd-C) wikipedia.orgresearchgate.net | Higher atom economy, reduced waste. |

| Overall Process | Batch heating | Microwave-assisted synthesis researchgate.net | Reduced reaction time and energy consumption. |

Catalytic Methods for Aryl Alkyl Ether Formation

The synthesis of the aryl alkyl ether linkage in this compound is a critical step that can be achieved through various transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages in terms of efficiency and substrate scope over classical methods like the Williamson ether synthesis, which often require harsh reaction conditions. Copper- and palladium-catalyzed systems are prominent in the formation of C–O bonds. nih.gov

The Ullmann condensation, a classic copper-catalyzed reaction, provides a foundational method for forming aryl ethers. union.edu Modern iterations of this reaction often employ ligands to enhance the catalyst's activity and allow for milder reaction conditions. For the synthesis of this compound, this would involve the coupling of a 2-aminophenol derivative with a 3-buten-2-yl halide or sulfonate, or the coupling of 2-haloaniline with 3-buten-2-ol. The use of ligands such as N,N'-diarylbenzene-1,2-diamines has been shown to facilitate copper-catalyzed C-O coupling at room temperature, which could be applicable here. nih.gov

Palladium-catalyzed C–O coupling reactions, often referred to as Buchwald-Hartwig etherifications, represent another powerful strategy. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective for a range of substrates, the choice of ligand is crucial for achieving high yields and preventing side reactions.

A significant challenge in these catalytic syntheses is the potential for side reactions, such as β-hydride elimination from the alkyl partner, which can lead to the formation of undesired byproducts. union.edu The selection of appropriate ligands and reaction conditions is therefore critical to steer the reaction toward the desired aryl alkyl ether product.

Below is a comparative table of potential catalytic systems for the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Yield | Reference |

| CuI | N,N'-Diarylbenzene-1,2-diamine | NaOt-Bu | DMSO | 25-40 | Good to Excellent | nih.gov |

| Pd(OAc)₂ | Buchwald-type phosphine | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80-110 | Moderate to High | acs.org |

| CuCl | 2-Aminopyridine | NaOCH₃ | Diglyme | 110 | Moderate | union.edu |

Precursor Design and Chemical Building Block Utilization for this compound

The logical design and selection of precursors are fundamental to the successful synthesis of this compound. The structure of the target molecule points to two primary building blocks: an aniline-derived component and a C4 alkenyl alcohol component.

The aniline-derived precursor is typically a 2-substituted aniline where the substituent is either a good leaving group (e.g., halogen) for coupling with an alcohol, or a hydroxyl group for coupling with an alkyl halide. Common choices include 2-aminophenol or 2-haloanilines (e.g., 2-bromoaniline or 2-iodoaniline). 2-Aminophenol is an attractive precursor due to the relative ease of O-alkylation.

The second key building block is 3-buten-2-ol. This secondary allylic alcohol provides the characteristic butenyloxy side chain. union.educhemicalbook.com Its corresponding halides or sulfonates, such as 3-buten-2-yl bromide or tosylate, can also be used as the electrophilic partner in the coupling reaction. The presence of the double bond in this building block offers a handle for potential post-synthetic modifications.

Disconnection A: O-alkylation of 2-aminophenol with a 3-buten-2-yl electrophile.

Disconnection B: Catalytic coupling of a 2-haloaniline with 3-buten-2-ol.

The following table outlines the key chemical building blocks for the synthesis of this compound.

| Building Block | IUPAC Name | Molecular Formula | Role in Synthesis |

| Aniline-based Precursor | 2-Aminophenol | C₆H₇NO | Nucleophile (O-alkylation) |

| Aniline-based Precursor | 2-Bromoaniline | C₆H₆BrN | Aryl partner (catalytic coupling) |

| Alkene-based Precursor | 3-Buten-2-ol | C₄H₈O | Nucleophile (catalytic coupling) or precursor to electrophile |

| Alkene-based Precursor | 3-Bromo-1-butene | C₄H₇Br | Electrophile (alkylation) |

Reactivity Profiles and Mechanistic Investigations of 2 3 Buten 2 Yloxy Aniline

Intramolecular Cyclization Reactions Involving the Butenyloxy Moiety

The proximity of the aniline (B41778) nitrogen and the aromatic ring to the butenyloxy chain facilitates a range of intramolecular cyclization reactions. These reactions are crucial for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry.

Electrophilic Cyclization Pathways

Electrophilic cyclization is a powerful method for constructing heterocyclic rings. In the case of 2-(3-buten-2-yloxy)aniline, the reaction is initiated by the attack of an electrophile (E⁺) on the double bond of the butenyloxy group. This forms a cyclic intermediate, which is then trapped by an intramolecular nucleophile—either the aniline nitrogen or a carbon atom of the aromatic ring.

The reaction with electrophiles like iodine (I₂), bromine (Br₂), or phenylselenyl chloride (PhSeCl) is expected to proceed via an initial halonium or selenonium ion. nih.govresearchgate.net The subsequent nucleophilic attack can follow different pathways, primarily 5-exo or 6-endo cyclizations, leading to five- or six-membered rings, respectively. Generally, 6-endo cyclizations are favored in the formation of quinoline (B57606) derivatives from analogous N-alkynyl anilines. nih.govresearchgate.net The resulting products are functionalized heterocyclic compounds, which can serve as versatile intermediates for further synthetic transformations. nih.govnih.gov

| Electrophile (Reagent) | Predicted Major Product | Reaction Type |

|---|---|---|

| I₂ / NaHCO₃ | Iodine-substituted dihydro-oxazine or quinoline derivatives | Iodocyclization |

| Br₂ / NaHCO₃ | Bromine-substituted dihydro-oxazine or quinoline derivatives | Bromocyclization |

| PhSeBr | Phenylselenyl-substituted dihydro-oxazine or quinoline derivatives | Selenocyclization |

| Hg(OTf)₂ | Unsubstituted quinoline derivatives (after reduction) | Mercury-catalyzed cyclization |

Radical Cyclization Cascades

Radical cyclizations provide a complementary approach to forming cyclic structures, often under mild conditions. For this compound, a radical can be generated on the aniline nitrogen or the aromatic ring, which then adds to the pendant double bond. One potential pathway involves the formation of an arylselenyl radical that initiates a cascade cyclization. researchgate.netnih.gov Alternatively, photoredox catalysis can be employed to generate a sulfonamidyl radical from a protected aniline, which then undergoes a 5-exo-trig cyclization. rsc.org These reactions typically proceed via a cascade mechanism, forming key carbon-carbon and carbon-heteroatom bonds in a single step to yield complex heterocyclic frameworks like indolines. researchgate.netnih.govrsc.org

| Initiation Condition | Radical Precursor | Predicted Product Type |

|---|---|---|

| Bu₃SnH, AIBN (thermal) | Aryl radical from bromo-aniline precursor | Indoline or Tetrahydroquinoline derivatives |

| (PhSe)₂, CuCl₂, air | Arylselenyl radical | 3-Selenylquinoline derivatives |

| Visible light, photoredox catalyst | Nitrogen-centered radical from N-protected aniline | Indoline-fused heterocycles |

Pericyclic Rearrangements: Claisen-type Rearrangements of Allyloxyanilines

The Claisen rearrangement is a powerful and well-studied pharmaguideline.compharmaguideline.com-sigmatropic rearrangement. For aryl allyl ethers, this reaction provides a direct route to ortho-allyl phenols and anilines, which are valuable synthetic intermediates. vedantu.comlibretexts.orgwikipedia.org

The thermal or Lewis acid-catalyzed heating of this compound is predicted to initiate a Claisen rearrangement. This concerted, intramolecular process proceeds through a cyclic six-membered transition state, involving the reorganization of six electrons. libretexts.orgwikipedia.orgnih.gov The reaction results in the migration of the butenyl group from the oxygen atom to the ortho-position (C6) of the aniline ring, forming a new carbon-carbon bond. The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the stable aromatic product, 6-(but-3-en-2-yl)aniline-2-ol. Lewis acids such as ZnCl₂ or BF₃·OEt₂ can significantly accelerate this reaction, allowing it to proceed at lower temperatures. researchgate.netacs.orgprinceton.edu

The product of the Claisen rearrangement, an ortho-alkenylaniline, is itself a versatile precursor for subsequent cyclization reactions. This tandem approach allows for the construction of more complex heterocyclic systems in a single operational sequence. For instance, upon treatment with a palladium catalyst, the ortho-allylaniline intermediate can undergo oxidative cyclization to form indole (B1671886) or quinoline derivatives. acs.orgacs.orgrsc.org These palladium-catalyzed processes often involve an aminopalladation step followed by β-hydride elimination or other termination steps to yield the final heterocyclic product. acs.org Such tandem strategies are highly efficient for building molecular complexity from simple starting materials. researchgate.net

| Reaction | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Claisen Rearrangement | Heat (~200-250 °C) or Lewis Acid (e.g., BF₃·OEt₂) | 6-allyl-2,4-cyclohexadienone derivative | ortho-alkenyl phenol (B47542)/aniline |

| Tandem Rearrangement-Cyclization | 1. Heat; 2. Pd(OAc)₂, oxidant (e.g., Cu(OAc)₂) | ortho-alkenylaniline | Indole or quinoline derivatives |

Functionalization Reactions of the Aniline Moiety

The aniline moiety is a cornerstone in organic synthesis, offering numerous avenues for functionalization. wisdomlib.org The amino group strongly activates the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. libretexts.org However, this high reactivity can sometimes lead to overreaction or undesired side reactions, such as oxidation. libretexts.org

A common strategy to control the reactivity is the protection of the amino group, typically by converting it into an amide (e.g., acetanilide). libretexts.org This moderately deactivating group still directs ortho/para, but tempers the ring's reactivity, allowing for more controlled substitutions like nitration and halogenation. The protecting group can be easily removed later via hydrolysis. libretexts.org

Furthermore, the amino group itself can undergo reactions such as acylation, alkylation, and diazotization. The formation of a diazonium salt is particularly useful, as it can be converted into a wide array of functional groups through Sandmeyer and related reactions. chemistrysteps.com

| Reaction Type | Reagents | Product Description |

|---|---|---|

| N-Acylation | Acetyl chloride or Acetic anhydride | Formation of the corresponding N-acetyl amide (acetanilide derivative) |

| Electrophilic Bromination | Br₂ / H₂O | Poly-bromination of the aromatic ring at activated positions |

| Controlled Nitration | 1. Acetic anhydride; 2. HNO₃, H₂SO₄; 3. H₃O⁺, heat | Introduction of a nitro group at the para-position to the amine |

| Diazotization / Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C); 2. CuX (X = Cl, Br, CN) | Replacement of the amino group with Cl, Br, or CN |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is rendered highly nucleophilic and thus activated towards electrophilic aromatic substitution (EAS) by the presence of two electron-donating groups (EDGs): the primary amino group (-NH₂) and the butenyloxy group (-OR). wikipedia.orgchemistrytalk.org Both substituents significantly increase the rate of reaction compared to unsubstituted benzene. wikipedia.org

The directing effect of these substituents determines the regioselectivity of substitution. Both the amino and alkoxy groups are potent ortho, para-directors, channeling incoming electrophiles to the positions ortho and para to themselves. libretexts.orgorganicchemistrytutor.com This is due to their ability to donate electron density to the ring via resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at these positions. makingmolecules.com

In this compound, the substituents are ortho to each other. The directing effects can be summarized as follows:

Amino group (-NH₂): Directs to positions 3 and 5 (meta and para to the ether, respectively). As a powerful activating group, it strongly favors these positions.

Butenyloxy group (-OR): Directs to positions 3 and 5 (ortho and para to itself, respectively).

The positions ortho and para to the strongly activating amino group are C4 and C6. The position para to the alkoxy group is C5. The C3 position is ortho to the alkoxy group and meta to the amino group. Given that the amino group is generally a stronger activating group than an alkoxy group, substitution is expected to be primarily directed by the -NH₂ group. makingmolecules.com Therefore, electrophilic attack is most likely at the C4 and C6 positions, which are ortho and para to the amino group. However, steric hindrance from the adjacent butenyloxy group might disfavor substitution at the C3 position. libretexts.org

It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.com This protonated group is strongly deactivating and a meta-director, which would drastically alter the reactivity and regioselectivity of the substitution. To avoid this, and the over-reactivity often seen with anilines which can lead to polysubstitution and oxidation, the amino group is often protected, for example, by acetylation to form an amide. libretexts.orgyoutube.com The resulting acetamido group is still an activating, ortho, para-director but is less reactive than the free amine, allowing for more controlled monosubstitution. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂/CH₃COOH | 4-Bromo-2-(3-buten-2-yloxy)aniline and 6-Bromo-2-(3-buten-2-yloxy)aniline | High reactivity may lead to polysubstitution. Protection of the amine group is often employed for selectivity. youtube.com |

| Nitration | HNO₃/H₂SO₄ (with NH₂ protection) | N-(4-nitro-2-(3-buten-2-yloxy)phenyl)acetamide | Protection is crucial to prevent oxidation and formation of the meta product due to anilinium ion formation. chemistrysteps.com |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not feasible. The Lewis acid catalyst (AlCl₃) complexes with the basic amino group, deactivating the ring. chemistrysteps.com | Protection of the amino group as an amide allows the reaction to proceed. |

Nucleophilic Substitution Reactions and Their Applications

The chemical nature of this compound allows it to participate in nucleophilic substitution reactions in two primary ways: with the aniline nitrogen acting as the nucleophile, or, under specific conditions, by substitution on the aromatic ring.

Aniline Moiety as a Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic. chemistrysteps.com It can react with various electrophiles, such as alkyl halides or acyl chlorides, in standard Sₙ2 or nucleophilic acyl substitution reactions. However, the nucleophilicity of the aniline nitrogen is somewhat diminished compared to aliphatic amines because the lone pair is delocalized into the aromatic π-system. chemistrysteps.com These reactions are fundamental for the synthesis of N-substituted derivatives.

Nucleophilic Aromatic Substitution (SₙAr): Direct nucleophilic substitution on the aromatic ring of this compound is generally challenging. The SₙAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to a leaving group, to stabilize the negatively charged Meisenheimer intermediate. libretexts.org Since this compound contains two electron-donating groups, it is not activated for this type of reaction.

However, nucleophilic substitution can occur via an elimination-addition mechanism involving a benzyne intermediate under harsh conditions, such as reaction with sodium amide (NaNH₂) in liquid ammonia. libretexts.orgmasterorganicchemistry.com This pathway is less common and requires a suitable leaving group on the ring, which is not present in the parent molecule.

The primary application of nucleophilic substitution involving this compound is the use of the amine as a nucleophile to build more complex molecular architectures. For example, its reaction with electrophilic partners is a key step in the synthesis of various heterocyclic compounds and other functional materials.

Oxidative and Reductive Transformations

The structure of this compound offers multiple sites for oxidative and reductive transformations.

Oxidation: The aniline moiety is susceptible to oxidation, and the reaction products can vary widely depending on the oxidant and reaction conditions. researchgate.net

Oxidation of the Amino Group: Strong oxidizing agents can lead to a variety of products, including nitroso, nitro, azoxy, and azo compounds, or even polymerization to form aniline black. acs.orgyoutube.com The oxidation of anilines can sometimes result in the formation of quinones. researchgate.net

Side-Chain Oxidation: The butenyloxy side chain also presents sites for oxidation. The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. Epoxidation of the double bond can be achieved using peroxy acids. The benzylic-like ether oxygen linkage could also be susceptible to cleavage under certain oxidative conditions. Oxidation can also occur at the carbon atom directly attached to the aromatic ring, a process known as side-chain oxidation, although this typically applies to alkyl chains and requires a benzylic hydrogen. libretexts.org

Reduction:

Reduction of the Double Bond: The carbon-carbon double bond in the butenyl group can be readily reduced to a single bond via catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst). This transformation would convert the butenyloxy group to a butoxy group. This reaction is generally selective for the alkene in the presence of the aromatic ring, which requires more forceful conditions to be reduced.

Metal-Catalyzed Transformations Involving this compound

The dual functionality of an aniline and an olefin within the same molecule makes this compound a versatile substrate for a variety of metal-catalyzed transformations, enabling the construction of complex heterocyclic structures.

Palladium-Catalyzed Reactions (e.g., C-N and C-C Bond Formation, Aminocyclization)

Palladium catalysts are exceptionally effective in promoting C-N and C-C bond-forming reactions. wesleyan.eduresearchgate.netnih.govrsc.orgsemanticscholar.org For a substrate like this compound, these reactions are particularly powerful for intramolecular cyclizations.

C-N Bond Formation (Aminocyclization): Intramolecular aminocyclization, often referred to as aza-Wacker-type reactions, can occur where the aniline nitrogen acts as a nucleophile and attacks the palladium-activated alkene. nih.gov This process typically involves a Pd(II) catalyst and an oxidant. The regioselectivity of the nitrogen attack (on which carbon of the double bond) can be influenced by the specific catalyst system and reaction conditions. This cyclization can lead to the formation of five- or six-membered nitrogen-containing heterocyclic rings, which are common motifs in biologically active molecules. rsc.org The presence of a directing group can control the cyclization pathway. rsc.org

C-C Bond Formation: While the primary amine can participate in C-N cross-coupling reactions (like the Buchwald-Hartwig amination) if reacted with an aryl halide, researchgate.net the alkenyl ether portion of the molecule can be involved in intramolecular C-C bond-forming reactions. For instance, if the aniline nitrogen is first acylated and the aromatic ring is halogenated, intramolecular Heck reactions could be envisioned between the aryl halide and the butenyl double bond.

Palladium-catalyzed cascade reactions are also prominent, where an initial bond formation is followed by one or more subsequent cyclizations or couplings, often in a one-pot process. acs.orgnih.gov For example, an intermolecular coupling at the nitrogen could be followed by an intramolecular cyclization involving the alkene.

Table 2: Representative Palladium-Catalyzed Reactions for Analogs of this compound

| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Intramolecular Aminocyclization | o-Alkenyl aniline | Pd(OAc)₂, O₂ (oxidant) | Dihydroquinolines/Indolines |

| Oxidative C-H/N-H Annulation | Anilines and Ketones (forming N-aryl imines in situ) | Pd(OAc)₂, O₂ (oxidant) | Indoles acs.org |

| Aminocarbonylation | Olefins and Amines | PdX₂, Phosphine (B1218219) Ligand, CO | Branched Amides nih.gov |

Other Transition Metal-Mediated Processes (e.g., Hydroamination)

Besides palladium, other transition metals are effective catalysts for transformations involving substrates like this compound. nih.govarchie-west.ac.ukresearchgate.netsci-hub.mkresearchgate.net

Hydroamination: Hydroamination is the addition of an N-H bond across a C-C double or triple bond. nih.gov For this compound, this can be an intramolecular process, providing a direct, atom-economical route to nitrogen heterocycles. northeastern.edu The reaction can be catalyzed by a range of metals, including early transition metals (e.g., Group 4 and 5 metals, lanthanides) and late transition metals (e.g., rhodium, iridium, gold). northeastern.eduacs.orgvtt.fi

Early Transition Metals: These catalysts typically operate by activating the amine to form a metal-amido species, which then undergoes migratory insertion of the alkene. vtt.fi

Late Transition Metals: These catalysts often activate the alkene, making it susceptible to nucleophilic attack by the amine. nih.gov

The choice of metal and ligand is crucial for controlling the regioselectivity and stereoselectivity of the cyclization. Iridium-catalyzed hydroamination of internal homoallylic amines has been shown to be effective for creating 1,4-diamines. rsc.org

Detailed Mechanistic Elucidation Studies for this compound Transformations

Understanding the reaction mechanisms is key to optimizing conditions and predicting outcomes for the transformations of this compound.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. makingmolecules.com

Attack by the π-system: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. makingmolecules.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.

The activating, ortho, para-directing nature of the -NH₂ and -OR groups is explained by their ability to donate electron density via resonance, which stabilizes the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. wikipedia.org

Palladium-Catalyzed Aminocyclization (Aza-Wacker type): A plausible catalytic cycle for the intramolecular aminocyclization is shown below:

Coordination: The alkene of the butenyloxy chain coordinates to a Pd(II) center.

Nucleophilic Attack: The aniline nitrogen attacks the coordinated double bond in an intramolecular fashion. This aminopalladation step can proceed in either a syn or anti manner, and the regioselectivity (Markovnikov vs. anti-Markovnikov) is dictated by steric and electronic factors, as well as the ligand environment around the palladium. nih.gov

β-Hydride Elimination: A β-hydrogen is eliminated from the resulting palladium-alkyl intermediate, forming a palladium-hydride species and the cyclized product, which may contain a double bond.

Reductive Elimination/Oxidation: The Pd-H species undergoes reductive elimination, and the resulting Pd(0) is re-oxidized to Pd(II) by an external oxidant (often O₂ or benzoquinone), regenerating the active catalyst and completing the cycle. nih.gov

Transition Metal-Catalyzed Hydroamination: The mechanism varies significantly depending on the metal used.

Late Transition Metals (e.g., Pd, Ir): A common pathway involves (i) coordination of the alkene to the metal center, (ii) nucleophilic attack of the amine on the activated alkene (aminometalation), followed by (iii) protonolysis of the resulting metal-carbon bond to release the product and regenerate the catalyst. nih.govrsc.org

Early Transition Metals (e.g., Ti, Zr): The cycle often begins with (i) deprotonation of the amine by a metal-alkyl or metal-amido complex to form a catalytically active metal-amido species. This is followed by (ii) migratory insertion of the tethered alkene into the metal-nitrogen bond. (iii) The resulting metallacycle is then protonolyzed (by another amine molecule) to release the cyclized product and regenerate the metal-amido catalyst. vtt.fi

These mechanistic studies, often supported by computational (DFT) calculations and experimental evidence, are crucial for the rational design of catalysts and the development of new synthetic methodologies. nih.govarchie-west.ac.uk

Kinetic Isotope Effect (KIE) Investigations

No studies detailing Kinetic Isotope Effect investigations for this compound have been found in the scientific literature. KIE studies are instrumental in determining the rate-determining step of a reaction and whether a particular bond to an isotopically labeled atom is broken in that step. Such experiments would involve synthesizing isotopologues of this compound (e.g., replacing specific hydrogen atoms with deuterium) and comparing their reaction rates to the unlabeled compound. The resulting kH/kD ratio would provide insight into the transition state of the reaction being studied.

Intermediate Identification and Trapping Experiments

There is no available research on the identification or trapping of reaction intermediates for this compound. Trapping experiments are designed to capture and identify transient species, such as carbocations, radicals, or other reactive intermediates, that may be formed during a chemical transformation. This is often achieved by introducing a "trapping agent" that can react with the intermediate to form a stable product, which can then be isolated and characterized, providing evidence for the proposed reaction mechanism.

Reaction Pathway Delineation

A detailed delineation of the reaction pathways for this compound is not available in the current body of scientific literature. Elucidating a reaction pathway involves a combination of experimental and computational methods to understand the sequence of bond-making and bond-breaking events that convert reactants into products. This would typically include identifying all intermediates and transition states along the reaction coordinate.

Design and Synthesis of Advanced Derivatives of 2 3 Buten 2 Yloxy Aniline

Structural Modifications of the Butenyloxy Side Chain

The butenyloxy side chain is a key functional handle for introducing structural and stereochemical complexity. Modifications to this moiety can profoundly influence the outcome of subsequent chemical transformations, particularly the foundational aza-Claisen rearrangement.

Alterations of Alkene Geometry and Substitution Patterns

The geometry and substitution of the alkene within the butenyloxy group are critical determinants of product structure in nih.govnih.gov-sigmatropic rearrangements. The aza-Claisen rearrangement of 2-(3-buten-2-yloxy)aniline derivatives proceeds through a highly ordered, chair-like transition state. Consequently, the stereochemistry of the starting alkene is directly translated into the stereochemistry of the newly formed stereocenters in the rearranged product, 2-allyl-o-aminophenol.

By synthesizing derivatives with specific alkene geometries (E or Z) or with substituents at various positions on the butenyl chain, a high degree of control over the diastereoselectivity of the rearrangement can be achieved. For instance, using a (E)-configured butenyloxy chain will preferentially lead to a different diastereomer of the product compared to the (Z)-configured chain. This stereospecificity is a powerful tool for creating defined stereochemical arrays.

Table 1: Influence of Alkene Geometry on Aza-Claisen Rearrangement Product

| Starting Material Alkene Geometry | Key Transition State | Predicted Major Product Diastereomer |

| (E)-2-(3-Buten-2-yloxy)aniline | Chair-like, substituent equatorial | (syn)-2-(1-Methyl-2-propen-1-yl)aniline |

| (Z)-2-(3-Buten-2-yloxy)aniline | Chair-like, substituent pseudo-axial | (anti)-2-(1-Methyl-2-propen-1-yl)aniline |

Furthermore, introducing substituents onto the butenyl chain allows for the synthesis of more complex and functionally diverse aniline (B41778) derivatives. These modifications can alter the electronic properties of the alkene and introduce new reactive sites for further elaboration.

Introduction of Chiral Auxiliaries or Stereogenic Centers

The development of asymmetric variants of the Claisen rearrangement is a significant area of research, enabling the synthesis of enantiomerically enriched compounds. rsc.org For derivatives of this compound, asymmetry can be introduced through two primary strategies: substrate control or catalyst control.

In substrate-controlled approaches, a chiral auxiliary is attached to the aniline nitrogen or the butenyloxy chain. This chiral information directs the facial selectivity of the nih.govnih.gov-sigmatropic rearrangement, leading to a preponderance of one enantiomer.

Alternatively, the use of external chiral catalysts, particularly chiral Lewis acids, offers a more elegant and atom-economical approach to enantioselective synthesis. princeton.eduresearchgate.net Chiral Lewis acids can coordinate to the aniline's ether oxygen or nitrogen atom, creating a chiral environment that biases the rearrangement to proceed through a lower-energy transition state for one enantiomer over the other. princeton.eduresearchgate.net This methodology has been successfully applied to a range of allyl vinyl ethers and related substrates, suggesting its applicability to the this compound system for the generation of optically active building blocks. nih.gov

Table 2: Chiral Lewis Acids for Asymmetric Aza-Claisen Rearrangement

| Chiral Lewis Acid Catalyst | Potential Benefit |

| Chiral Boron Complexes | High enantioselectivity, mild reaction conditions. |

| Chiral Aluminum Complexes | Effective for sterically demanding substrates. ed.ac.uk |

| Chiral Copper or Scandium Complexes | Catalytic turnover, functional group tolerance. |

Derivatization of the Aniline Ring System

The aniline ring is amenable to a wide range of synthetic transformations, most notably electrophilic aromatic substitution. The strategic introduction of various functional groups onto the aromatic core can modulate the electronic properties, reactivity, and biological activity of the resulting derivatives.

Halogenation and Nitro-Substitution Strategies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that provide access to key synthetic intermediates. nih.govnih.gov In the case of this compound, the regiochemical outcome of these reactions is directed by the combined influence of the strongly activating amino group (-NH₂) and the activating alkoxy group (-OR). Both are ortho, para-directors.

Given that the ortho position is already substituted, electrophilic attack is predicted to occur primarily at the para position (position 5) relative to the amino group, and to a lesser extent at the other ortho position (position 3). However, direct nitration of anilines with strong acid mixtures can be problematic, leading to oxidation and the formation of a significant amount of the meta-nitro product due to the formation of the anilinium ion under acidic conditions. youtube.com A common strategy to overcome this is to first protect the amino group as an amide (e.g., acetanilide), which is less activating and ensures high para-selectivity, followed by deprotection.

Table 3: Predicted Regioselectivity of Electrophilic Substitution

| Reagent | Predicted Major Product | Predicted Minor Product(s) |

| Br₂ / FeBr₃ | 4-Bromo-2-(3-buten-2-yloxy)aniline | 6-Bromo-2-(3-buten-2-yloxy)aniline |

| Ac₂O, then HNO₃/H₂SO₄, then H₃O⁺ | 4-Nitro-2-(3-buten-2-yloxy)aniline | 6-Nitro-2-(3-buten-2-yloxy)aniline |

| SOCl₂ | 4-Chloro-2-(3-buten-2-yloxy)aniline | 6-Chloro-2-(3-buten-2-yloxy)aniline |

These halogenated and nitrated derivatives are valuable precursors for further synthetic manipulations, such as cross-coupling reactions or reduction of the nitro group to form diamino compounds.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring can significantly alter the nucleophilicity of the aromatic system and the basicity of the amino group.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R) or additional alkoxy (-OR) groups can be introduced via reactions like Friedel-Crafts alkylation or by starting from appropriately substituted aminophenols. EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution and potentially accelerating subsequent cyclization reactions.

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), acyl (-COR), or sulfonyl (-SO₂R) can be introduced through various methods, including Sandmeyer reactions on a diazotized amino group (after protecting the primary amine) or Friedel-Crafts acylation. EWGs decrease the electron density of the ring, making it less reactive towards electrophiles. They also decrease the basicity of the aniline nitrogen. This modulation is crucial for fine-tuning the chemical properties of the molecule for specific applications.

Synthesis of Polycyclic Scaffolds Derived from this compound

A particularly powerful application of this compound derivatives is their use as precursors for the synthesis of complex polycyclic heterocycles. nih.gov This is typically achieved through a tandem or cascade reaction sequence initiated by the thermal or Lewis acid-catalyzed aza-Claisen rearrangement. nih.govmdpi.com

The rearrangement of this compound generates a 2-allyl-6-aminophenol (B15373130) intermediate in situ. This intermediate contains both a nucleophilic amino group and a proximate alkene, perfectly positioned for an intramolecular cyclization reaction. This subsequent cyclization can proceed via several pathways to afford different heterocyclic cores, such as furoquinolines or pyranoquinolines. nih.govresearchgate.netresearchgate.net

For example, a subsequent intramolecular hydroamination or an oxidative cyclization (e.g., using a palladium catalyst) can forge a new carbon-nitrogen bond, leading to the formation of a five- or six-membered nitrogen-containing ring fused to the original benzene (B151609) ring. The specific outcome can be controlled by the substitution pattern of the butenyl side chain and the reaction conditions employed. This strategy provides a highly efficient route to valuable heterocyclic scaffolds from simple starting materials. nsf.govnih.gov

Table 4: Potential Polycyclic Scaffolds from Tandem Rearrangement/Cyclization

| Butenyloxy Side Chain | Cyclization Condition | Resulting Polycyclic Scaffold |

| This compound | Pd(II)-catalyzed oxidative cyclization | Dihydropyrrolo[1,2-a]quinoline derivative |

| 2-(4-Penten-2-yloxy)aniline | Acid-catalyzed hydroamination | Tetrahydropyrido[1,2-a]quinoline derivative |

| Rearranged product + aldehyde | Pictet-Spengler type reaction | Fused tetrahydroquinoline system |

This tandem approach, combining a sigmatropic rearrangement with a cyclization step, exemplifies a modern and efficient strategy for rapidly building molecular complexity, providing access to diverse polycyclic frameworks that are of significant interest in medicinal chemistry and materials science. beilstein-archives.orgresearchgate.net

Indole (B1671886) and Quinoline (B57606) Derivatives

The strategic modification of this compound serves as a gateway to the synthesis of valuable indole and quinoline scaffolds. These heterocyclic systems are of significant interest due to their presence in a wide array of biologically active compounds. The synthetic approaches typically involve intramolecular cyclization reactions, leveraging the inherent reactivity of the aniline nitrogen and the appended butenyloxy side chain.

The formation of indole derivatives from 2-alkenylanilines is a well-established transformation in organic synthesis. For this compound, a plausible pathway to indole derivatives would likely involve an initial isomerization or rearrangement of the butenyloxy group to generate a vinyl or propenyl aniline intermediate, followed by cyclization. Various metal-catalyzed and metal-free methods have been reported for the synthesis of indoles from 2-vinylanilines. For instance, palladium-catalyzed intramolecular C-H amination is a powerful tool for constructing the indole ring system. mit.edumit.eduorganic-chemistry.org

Similarly, the synthesis of quinoline derivatives can be envisioned through intramolecular cyclization pathways. Electrophilic cyclization of N-(2-alkynyl)anilines is a common strategy to access substituted quinolines. nih.gov While this compound does not possess an alkyne, acid-catalyzed cyclization or metal-catalyzed oxidative cyclization of the butenyloxy group could potentially lead to the formation of a dihydroquinoline intermediate, which could then be aromatized to the corresponding quinoline.

Below are representative tables detailing potential synthetic strategies for indole and quinoline derivatives starting from precursors structurally related to this compound.

Table 1: Synthetic Approaches to Indole Derivatives from 2-Alkenylaniline Precursors

| Entry | Precursor Type | Reaction Conditions | Product Type | Reference |

| 1 | 2-Vinylaniline | Pd(OAc)₂, Cu(OAc)₂, AcOH, DMF, 100 °C | 2-Chloro-N-arylindole | mit.edu |

| 2 | 2-Vinylaniline | Electrochemical, Iodine mediator | Indoline/Indole | organic-chemistry.org |

| 3 | N,N-Dialkyl-o-(1-alkynyl)aniline | I₂, CH₂Cl₂ | 3-Iodoindole | organic-chemistry.org |

Table 2: Synthetic Approaches to Quinoline Derivatives from Aniline-Based Precursors

| Entry | Precursor Type | Reaction Conditions | Product Type | Reference |

| 1 | N-(2-Alkynyl)aniline | ICl, I₂, Br₂, PhSeBr | 3-Halogenated Quinoline | nih.gov |

| 2 | 2-Alkynylaniline, Aldehyde | Pd(OAc)₂, p-TsOH | Ring-fused Quinoline | mdpi.com |

| 3 | Aniline, Aliphatic Alcohol | Pd(OAc)₂, 2,4,6-Collidine, Brønsted acid | Substituted Quinoline | organic-chemistry.org |

Other Nitrogen-Containing Heterocyclic Systems

Beyond indoles and quinolines, the versatile scaffold of this compound can be utilized for the synthesis of a variety of other nitrogen-containing heterocyclic systems. The presence of both a nucleophilic aniline moiety and a reactive alkene functionality allows for diverse cyclization strategies, leading to the formation of four, five, six, and seven-membered rings.

For instance, the intramolecular reaction of the aniline nitrogen with the double bond of the butenyloxy group, potentially activated by an electrophile, could lead to the formation of five-membered rings such as pyrrolidines or six-membered rings like piperidines, depending on the regioselectivity of the cyclization. The use of chiral N-tert-butanesulfinyl imines derived from related alkenyl sulfinamides has been shown to be effective in the asymmetric synthesis of 2,5-disubstituted pyrrolidines through oxidative cyclization. beilstein-journals.org

Furthermore, tandem reactions involving the aniline and the butenyloxy group can lead to more complex heterocyclic frameworks. For example, reactions of 2-alkynylanilines with carbonyl compounds can yield N-(Z)-alkenyl indoles or fused tricyclic derivatives depending on the catalytic system employed. mdpi.com While the butenyloxy group is not an alkyne, analogous cascade reactions could be envisioned with appropriate activation.

The construction of seven-membered rings, such as dibenzazepines, has been achieved through palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, highlighting the potential for forming larger ring systems from similar precursors. mit.edumit.edu Additionally, cyclization reactions of alkynyl imines have been extensively reviewed as a powerful method for constructing a wide range of nitrogen-containing heterocycles, including four-membered azetidines, five-membered pyrroles, and various fused aza-heterocycles. sci-hub.se

The following table summarizes some of the diverse nitrogen-containing heterocyclic systems that could potentially be synthesized from precursors analogous to this compound.

Table 3: Synthesis of Various Nitrogen-Containing Heterocycles from Alkenyl/Alkynyl Aniline Precursors

| Entry | Precursor Type | Reaction Conditions | Product Type | Reference |

| 1 | Alkenyl Sulfinamide | Pd(TFA)₂, LiOAc, DMSO | 2,5-Disubstituted Pyrrolidine | beilstein-journals.org |

| 2 | 2-Chloro-N-(2-vinyl)aniline | Pd-catalyst, Ligand control | Dibenzazepine, Acridine | mit.edumit.edu |

| 3 | 2-Alkynylaniline, Aldehyde, Isocyanoacetate | Toluene, reflux | Furo[2,3-c]quinoline | mdpi.com |

| 4 | 2-Alkynyl Imine | Various catalysts | Four, five, six, and seven-membered N-heterocycles | sci-hub.se |

Advanced Spectroscopic and Structural Characterization of 2 3 Buten 2 Yloxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy would be the primary tool for elucidating the precise structure of 2-(3-Buten-2-yloxy)aniline. The presence of a chiral center at the 2-position of the buten-oxy group would lead to diastereotopic protons in its vicinity, complicating the spectra but providing rich stereochemical information.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the butenyl group (including vinylic protons), and the methine and methyl protons of the chiral center. The aromatic region would likely display a complex splitting pattern characteristic of an ortho-substituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Key signals would include those for the aromatic carbons (with the carbon attached to the oxygen appearing at a characteristic downfield shift), the sp² carbons of the double bond, and the sp³ carbons of the chiral side chain.

2D NMR:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the aniline ring and along the buten-oxy side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the buten-oxy side chain to the aniline ring by showing a correlation from the methine proton of the side chain to the oxygen-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons, offering insights into the molecule's preferred conformation. For instance, a NOESY correlation between the methine proton of the side chain and one of the aromatic protons would indicate their spatial proximity.

A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Aniline N-H₂ | 3.5 - 4.5 (broad s) | - | To C2, C3 |

| Aromatic C2-H | 6.8 - 7.2 (m) | 140 - 150 | To C4, C6 |

| Aromatic C3/C4/C5/C6-H | 6.6 - 7.3 (m) | 115 - 130 | To adjacent aromatic carbons |

| O-CH (methine) | 4.5 - 5.0 (m) | 75 - 85 | To C2 (aniline), C(methyl), C(vinyl) |

| CH₃ (methyl) | 1.2 - 1.5 (d) | 20 - 25 | To O-CH, C(vinyl) |

| =CH (vinyl) | 5.8 - 6.2 (m) | 135 - 145 | To O-CH, CH₃, =CH₂ |

| =CH₂ (vinyl) | 5.0 - 5.4 (m) | 115 - 120 | To O-CH, =CH |

Note: This table is illustrative and based on typical values for similar functional groups; actual experimental values may vary.

Conformational Analysis via NMR

The flexibility of the ether linkage allows for multiple rotational conformations (rotamers). The relative populations of these conformers could be investigated using NOESY experiments to measure distances between protons on the side chain and the aromatic ring. Additionally, variable-temperature NMR studies could reveal information about the energy barriers to rotation around the C(aromatic)-O bond.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy would confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. researchgate.netwikieducator.org For instance, the N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. wikieducator.org Aromatic C-H stretches would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. Other key peaks would include the C=C stretch of the vinyl group around 1640 cm⁻¹ and the C-O-C ether stretch in the 1250-1000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring vibrations and the C=C double bond, which may be weak in the IR spectrum. cuni.cz

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3300 - 3500 (two bands) | Weak | Symmetric/Asymmetric Stretch |

| Aromatic (C-H) | 3000 - 3100 | Strong | Stretch |

| Alkene (C=C) | ~1640 | Strong | Stretch |

| Aromatic ring | 1450 - 1600 | Strong | C=C Stretch |

| Ether (C-O-C) | 1000 - 1250 | Moderate | Asymmetric Stretch |

| Amine (N-H) | 1580 - 1650 | Weak | Bend (Scissoring) |

Note: This table is illustrative and based on typical values for similar functional groups; actual experimental values may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃NO, giving it an odd nominal molecular weight of 163, consistent with the nitrogen rule. openstax.org

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 163. Characteristic fragmentation pathways for aromatic amines and ethers would be expected. whitman.edumiamioh.edu Key fragmentation events could include:

Alpha-cleavage next to the ether oxygen, leading to the loss of a methyl radical (M-15) or a vinyl radical (M-27).

Cleavage of the ether bond , leading to the formation of an aniline radical cation (m/z = 93) and a buten-2-oxy radical, or a 2-aminophenol (B121084) cation (m/z = 109).

Loss of HCN from the aniline fragment, a common pathway for aromatic amines, leading to a peak at m/z = 66. miamioh.edu

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. nih.gov It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. researchgate.net Without an actual crystal structure, no data can be presented.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

As this compound is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) would be essential for studying its stereochemistry in solution. saschirality.org ECD measures the differential absorption of left- and right-circularly polarized light. smoldyn.org Each enantiomer of the compound would produce a mirror-image ECD spectrum. nih.gov

By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations for a known absolute configuration (R or S), the absolute stereochemistry of the synthesized compound could be determined. dtu.dknih.gov Furthermore, the intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantitative analysis of chiral purity. nih.gov

Theoretical and Computational Investigations of 2 3 Buten 2 Yloxy Aniline Reactivity and Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is a method of choice for optimizing molecular geometries and calculating a wide range of properties due to its favorable balance of accuracy and computational cost. For 2-(3-Buten-2-yloxy)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (the ground state geometry). mdpi.comthaiscience.info This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). thaiscience.infosciencepg.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive. nih.govscispace.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic system.

Illustrative Data Table: Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.20 | ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | 5.45 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 0.25 | -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | 2.60 | (I - A) / 2; resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.64 | μ2 / 2η; propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an example of data that would be generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net

Green regions represent neutral or weakly charged areas. mdpi.com

For this compound, an MEP analysis would likely show negative potential (red) localized around the nitrogen of the amine group and the ether oxygen, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

Aryl allyl ethers, a class of compounds to which this compound belongs, are known to undergo thermal rearrangement reactions, such as the Claisen rearrangement. Computational methods can be used to construct a detailed energy profile for such a reaction. This profile plots the relative energy of the system as it progresses from reactant to product.

For this compound, a theoretical study could model the mdpi.commdpi.com-sigmatropic rearrangement. The calculation would involve:

Optimizing the geometry of the reactant, this compound.

Locating the transition state structure for the rearrangement.

Optimizing the geometry of the resulting intermediate or product.

Illustrative Data Table: Calculated Energies for the Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +28.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Many organic reactions can yield multiple products. Computational chemistry can predict which product is most likely to form by comparing the activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the fastest and thus yield the major product (kinetic control).

In the context of this compound, subsequent reactions of the butenyl side chain, such as an intramolecular cyclization, could lead to different regioisomers or stereoisomers. By calculating the energy profiles for all possible pathways, one can predict the regioselectivity and stereoselectivity of the reaction. For instance, if a cyclization reaction can form either a five-membered or a six-membered ring, DFT calculations can determine which transition state is lower in energy, thereby predicting the preferred ring size.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for studying static structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and the influence of the environment. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal the accessible conformations of the molecule and the relative time it spends in each conformation. nih.gov This allows for the mapping of the molecule's conformational landscape.

Furthermore, MD simulations explicitly account for solvent effects. The interactions between the solute (this compound) and the solvent molecules can significantly influence conformational preferences and reaction pathways. By analyzing the simulation, one can understand how hydrogen bonding and other intermolecular forces with the solvent stabilize certain conformations or transition states, providing a more realistic model of the molecule's behavior in solution.

Applications of 2 3 Buten 2 Yloxy Aniline in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Systems and Natural Product Analogs

Synthesis of Indoles and Quinoline (B57606) Derivatives

The structure of 2-(3-Buten-2-yloxy)aniline is well-suited for the synthesis of valuable nitrogen-containing heterocycles such as indoles and quinolines. The key transformation enabling this is the thermal or Lewis acid-catalyzed google.comgoogle.com-sigmatropic rearrangement, specifically the aromatic aza-Claisen rearrangement. organic-chemistry.org

In this proposed pathway, heating this compound would initiate the rearrangement of the butenyl group from the oxygen atom to the ortho-carbon of the aniline (B41778) ring. This reaction forms a C-C bond and generates a 2-amino-6-(1-methylallyl)phenol intermediate. This intermediate is a crucial building block for subsequent cyclization reactions.

Table 1: Potential Heterocyclic Synthesis via Aza-Claisen Rearrangement

| Starting Material | Key Reaction | Intermediate | Target Heterocycle |

|---|

Following the initial rearrangement, the newly formed ortho-alkenyl aniline derivative can undergo various cyclization strategies. For instance, oxidative cyclization of 2-alkenylanilines is a known and effective method for creating the indole (B1671886) nucleus. nsf.govnih.govresearchgate.netacs.org This process could be employed to convert the intermediate into a substituted indole. Alternatively, reaction conditions could be tailored to facilitate condensation and cyclization to form the quinoline core, a reaction well-documented for various substituted anilines. lookchem.com

Scaffold for Novel Nitrogen-Containing Architectures

Beyond the direct synthesis of indoles and quinolines, this compound serves as a valuable scaffold for constructing more diverse and complex nitrogen-containing molecular architectures. Its two distinct functional groups—the primary aromatic amine and the butenyl ether—can be manipulated selectively to build intricate structures.

The primary amine can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

Imine Formation: Condensation with aldehydes or ketones.

Simultaneously, the butenyl side chain offers reaction sites for:

Addition Reactions: Halogenation or hydrohalogenation across the double bond.

Oxidative Cleavage: Breaking the double bond to form carbonyl compounds.

Metathesis: Cross-metathesis with other olefins to elongate or modify the side chain. researchgate.net

By strategically combining these reactions, chemists can use this compound as a foundational building block. For example, the amine could be protected, the olefin modified, and the amine deprotected for further reaction, leading to complex molecules with precisely controlled architectures for applications in medicinal chemistry and catalysis.

Potential in Functional Materials Design

The molecular structure of this compound also makes it an attractive candidate for the development of advanced functional materials, particularly polymers with tailored properties.

Monomer for Polymer Synthesis

Substituted anilines are well-known monomers for producing polyanilines (PANI), a class of conducting polymers. This compound can be polymerized, primarily through the oxidative polymerization of the aniline moiety. nih.govrsc.org In this process, an oxidizing agent is used to create radical cations from the monomer, which then couple to form the polymer chain.

The presence of the 2-(3-buten-2-yloxy) side group is expected to significantly influence the properties of the resulting polymer. Unlike unsubstituted polyaniline, which is often insoluble and difficult to process, the alkoxy side chain can enhance the polymer's solubility in common organic solvents. rsc.org This improved processability is crucial for fabricating thin films and other device components. Furthermore, the butenyl group within the side chain remains as a pendant functional group that could be used for post-polymerization modification, such as cross-linking to improve the material's mechanical stability. Research on similarly structured monomers, like 2-(1-methylbut-2-en-1-yl)aniline, has shown that such substituted anilines can be successfully polymerized to create soluble materials with interesting morphologies. nih.govrsc.org

Table 2: Potential Polymerization of this compound

| Monomer | Polymerization Method | Potential Polymer | Key Features |

|---|

Precursor for Optoelectronic or Responsive Materials

Polyanilines are intrinsically electroactive and have been widely studied for applications in sensors, displays, and energy storage. The electronic and optical properties of polyaniline can be finely tuned by modifying its chemical structure. Introducing the 2-(3-buten-2-yloxy) side chain onto the polyaniline backbone would alter its electronic nature. The electron-donating character of the alkoxy group can affect the polymer's HOMO and LUMO energy levels, thereby influencing its conductivity, redox potentials, and optical absorption spectrum. researchgate.net Such modifications are a key strategy in designing materials for specific optoelectronic applications, like the active layer in organic light-emitting diodes (OLEDs) or organic solar cells. researchgate.net

Furthermore, the aniline nitrogen atom provides a site for protonation/deprotonation, making polyaniline-based materials responsive to pH changes. This intrinsic pH sensitivity, combined with potential modifications of the pendant butenyl group, could lead to the development of "smart" or stimuli-responsive polymers. acs.orgnih.gov For example, the polymer's conductivity or color could change in response to specific chemical or physical stimuli, making it a candidate for chemical sensors or responsive coatings. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(3-Buten-2-yloxy)aniline

A thorough investigation of scientific literature and chemical databases indicates that there are no specific research findings published for the compound this compound. This suggests that the synthesis, characterization, and reactivity of this molecule have not been a focus of academic or industrial research to date. Consequently, there is no data to summarize regarding its chemical properties, biological activities, or material applications.

Unexplored Reactivity and Synthetic Opportunities

The structure of this compound, featuring an aniline (B41778) ring, an ether linkage, and a terminal alkene, presents a multitude of theoretical, yet unexplored, reactive possibilities. The aniline moiety is a well-known precursor for a variety of reactions. beilstein-journals.org The amino group can be diazotized to form a versatile diazonium salt, which could then undergo a range of transformations. Furthermore, the aromatic ring is activated towards electrophilic substitution, with the amino and alkoxy groups directing incoming electrophiles to the ortho and para positions. beilstein-journals.org

The butenyloxy side chain offers several avenues for synthetic exploration. The terminal double bond is a handle for various addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. It could also participate in powerful carbon-carbon bond-forming reactions like olefin metathesis. A particularly intriguing, yet uninvestigated, possibility is the potential for intramolecular reactions, such as intramolecular cyclization, to forge novel heterocyclic scaffolds.

Advancements in Catalysis and Methodological Development

Given the lack of research on this compound itself, there have been no specific advancements in catalysis or methodological developments involving this compound. However, the broader field of aniline chemistry has seen significant progress. Modern catalytic methods for N-alkylation and C-H functionalization of anilines could hypothetically be applied to synthesize or modify this compound. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are a staple for the synthesis of complex aniline derivatives. researchgate.net Future research could explore the application of these advanced catalytic systems to this specific substrate.

Potential for Novel Molecular Architectures and Applications

The unique combination of functional groups in this compound makes it a promising, albeit theoretical, building block for the synthesis of novel molecular architectures. Intramolecular reactions, such as aza-Claisen rearrangement or intramolecular Heck reaction, could potentially lead to the formation of complex nitrogen and oxygen-containing heterocycles. These structures are often privileged scaffolds in medicinal chemistry and materials science.